Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate
Description
Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to an indole moiety via an acetamido bridge. The indole group is substituted with a formyl group at the 3-position, conferring unique electronic and steric properties.
Properties
IUPAC Name |
methyl 4-[[2-(3-formylindol-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-25-19(24)13-6-8-15(9-7-13)20-18(23)11-21-10-14(12-22)16-4-2-3-5-17(16)21/h2-10,12H,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILNVEPEGSAABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the formyl group. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(2-(3-carboxy-1H-indol-1-yl)acetamido)benzoate.
Reduction: 4-(2-(3-hydroxymethyl-1H-indol-1-yl)acetamido)benzoate.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways . The formyl group can also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoate-Ester Family
The compound shares structural motifs with several derivatives reported in recent literature. Key analogs include:
Table 1: Structural Comparison of Methyl 4-(2-(3-Formyl-1H-Indol-1-yl)Acetamido)Benzoate and Analogues
Key Observations:
- Indole vs. Quinoline Moieties: Unlike C1–C7 (quinoline-based derivatives), the target compound’s indole core may enhance π-stacking interactions in biological systems but reduce thermal stability due to the formyl group’s electron-withdrawing nature .
- Synthetic Accessibility : The discontinuation of the target compound contrasts with the active synthesis of C1–C7 and 4f/4g, suggesting challenges in scalability or purification .
- Functional Group Impact : The formyl group on the indole distinguishes the target compound from ureido-substituted analogs (4f, 4g), which exhibit higher synthetic yields but lack aromatic aldehyde reactivity .
Physicochemical and Spectroscopic Properties
For example:
- C1–C7: These quinoline derivatives show distinct $^1$H NMR shifts for the quinoline protons (~δ 8.5–9.0 ppm) and piperazine protons (~δ 3.5–4.0 ppm), which would differ from the target compound’s indole proton environment .
- 4f/4g : ESI–MS data (m/z 418.2–418.5 [M+H]$^+$) indicate comparable molecular weights to the target compound, though fragmentation patterns would vary due to differing substituents .
Biological Activity
Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H16N2O4
- CAS Number : 592546-51-5
The structure consists of a benzoate moiety linked to an acetamido group, which is further connected to a formyl-indole derivative. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.6 - 62.5 | Bactericidal |
| Escherichia coli | 31.2 - 125 | Bactericidal |
| Candida albicans | 16.69 - 78.23 | Antifungal |
The compound exhibits selective activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species, suggesting a targeted mechanism of action that may involve inhibition of protein synthesis and disruption of cell wall integrity .
Anticancer Activity
In addition to antimicrobial effects, there is emerging evidence supporting the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:
- Induction of Apoptosis : The compound has been reported to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It can inhibit cell cycle progression, particularly at the G2/M phase, which is crucial for cancer proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : The compound may interfere with DNA replication and RNA transcription.
- Disruption of Membrane Integrity : It has been shown to alter the permeability of bacterial membranes.
- Modulation of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
Case Studies
A study published in MDPI examined the effects of this compound on biofilm formation by Staphylococcus aureus and found significant reductions in biofilm density, indicating its potential as an anti-biofilm agent . Another research highlighted its synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
